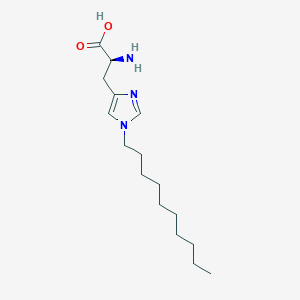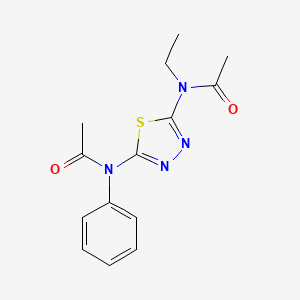
N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group, a phenylacetamido group, and an acetamide group attached to the thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenylacetamido Group: The phenylacetamido group can be introduced by reacting the thiadiazole intermediate with phenylacetyl chloride in the presence of a base such as triethylamine.
Ethylation: The final step involves the ethylation of the amide nitrogen using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new alkyl or aryl groups.
科学的研究の応用
N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-Phenylacetamide: A simpler analog with a phenylacetamido group but lacking the thiadiazole ring and ethyl group.
N-Methylacetamide: Contains a methyl group instead of an ethyl group.
N-(2-Methylphenyl)acetamide: Contains a methyl-substituted phenyl group.
Uniqueness
N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C14H16N4O2S |
|---|---|
分子量 |
304.37 g/mol |
IUPAC名 |
N-[5-(N-acetylanilino)-1,3,4-thiadiazol-2-yl]-N-ethylacetamide |
InChI |
InChI=1S/C14H16N4O2S/c1-4-17(10(2)19)13-15-16-14(21-13)18(11(3)20)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 |
InChIキー |
UMRDAVSUGCAKHY-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=NN=C(S1)N(C2=CC=CC=C2)C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


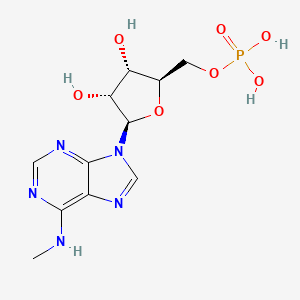
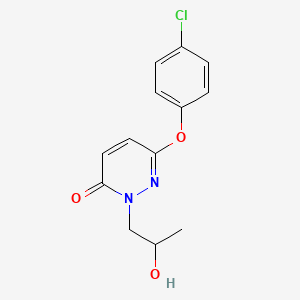
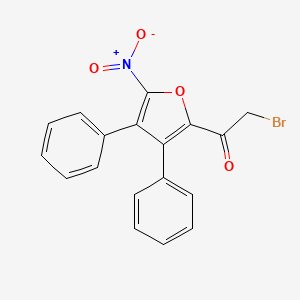
![Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12922733.png)
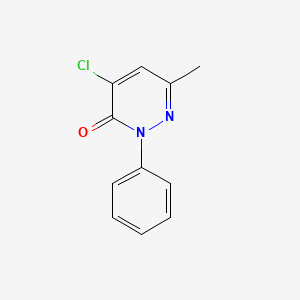
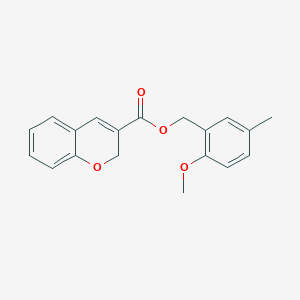
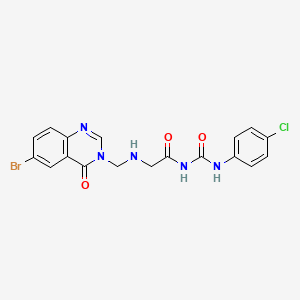
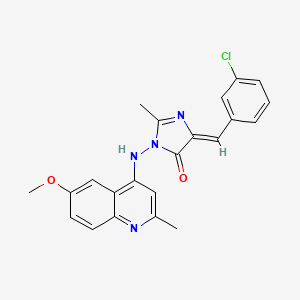

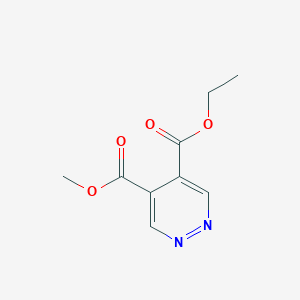
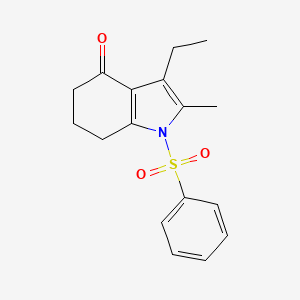
![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)
